molecular formula C18H23N3O B2367209 2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide CAS No. 2097910-40-0

2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide

Cat. No.: B2367209
CAS No.: 2097910-40-0
M. Wt: 297.402
InChI Key: BSGXGGQUIGEIOD-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide is an organic compound that features a pyrazole ring and a cyclohexyl group

Preparation Methods

The synthesis of 2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the cyclohexyl group and the acetamide moiety. Common reagents used in these reactions include hydrazines, aldehydes, and acylating agents. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.

    Biology: This compound may be investigated for its potential biological activities, including antimicrobial or anti-inflammatory properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific pathways or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The pyrazole ring and cyclohexyl group may play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide include other pyrazole derivatives and cyclohexyl-containing compounds. These compounds may share similar chemical properties and reactivity but differ in their specific applications and effectiveness. For example:

Properties

IUPAC Name

2-(3-methylphenyl)-N-(4-pyrazol-1-ylcyclohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-14-4-2-5-15(12-14)13-18(22)20-16-6-8-17(9-7-16)21-11-3-10-19-21/h2-5,10-12,16-17H,6-9,13H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGXGGQUIGEIOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2CCC(CC2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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